

Mass Spectrometry of 5-Oxohexanenitrile: A Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **5-oxohexanenitrile** and compares its fragmentation behavior with that of structurally related compounds, 2-hexanone and hexanenitrile. This comparative approach highlights the influence of each functional group—the ketone and the nitrile—on the overall fragmentation pathway.

Executive Summary

The mass spectrum of **5-oxohexanenitrile** is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns associated with its ketone and nitrile functionalities. By comparing its spectrum with those of 2-hexanone and hexanenitrile, we can discern the distinct contributions of the carbonyl and cyano groups to the fragmentation process. This analysis provides a foundational understanding for identifying similar structures in complex mixtures.

Experimental Protocols

The mass spectra discussed in this guide were obtained using electron ionization (EI) mass spectrometry.

General Experimental Setup:

- Ionization Method: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole or magnetic sector mass analyzer.
- Sample Introduction: Gas chromatography (GC) or direct insertion probe.
- Data Acquisition: The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.

For the purposes of this guide, the data presented is based on the publicly available spectra from the NIST/EPA/NIH Mass Spectral Library.

Comparative Fragmentation Analysis

The fragmentation of **5-oxohexanenitrile** (C_6H_9NO , Molecular Weight: 111.14 g/mol) is best understood by examining the fragmentation of its constituent functional groups, as represented by 2-hexanone ($C_6H_{12}O$, Molecular Weight: 100.16 g/mol) and hexanenitrile ($C_6H_{11}N$, Molecular Weight: 97.16 g/mol).

Data Presentation

The following table summarizes the major fragment ions observed in the EI-MS of **5-oxohexanenitrile**, 2-hexanone, and hexanenitrile.

m/z	Proposed Fragment Ion	5-Oxohexanenitrile (Relative Intensity %)	2-Hexanone (Relative Intensity %)	Hexanenitrile (Relative Intensity %)
111	$[M]^{+\bullet}$ $(C_6H_9NO)^{+\bullet}$	1	-	-
100	$[M]^{+\bullet} (C_6H_{12}O)^{+\bullet}$	-	5	-
97	$[M]^{+\bullet} (C_6H_{11}N)^{+\bullet}$	-	-	2
96	$[M-CH_3]^+$	15	-	-
83	$[M-CO]^{+\bullet}$ or $[M-HCN]^{+\bullet}$	5	-	20
71	$[C_4H_7O]^+$	8	30	-
69	$[C_4H_5O]^+$ or $[C_5H_9]^+$	20	10	15
58	McLafferty Rearrangement Ion	30	45	-
55	$[C_4H_7]^+$	25	20	35
43	$[CH_3CO]^+$	100	100	-
41	$[C_3H_5]^+$ or $[C_2H_3N]^{\bullet+}$	60	35	100

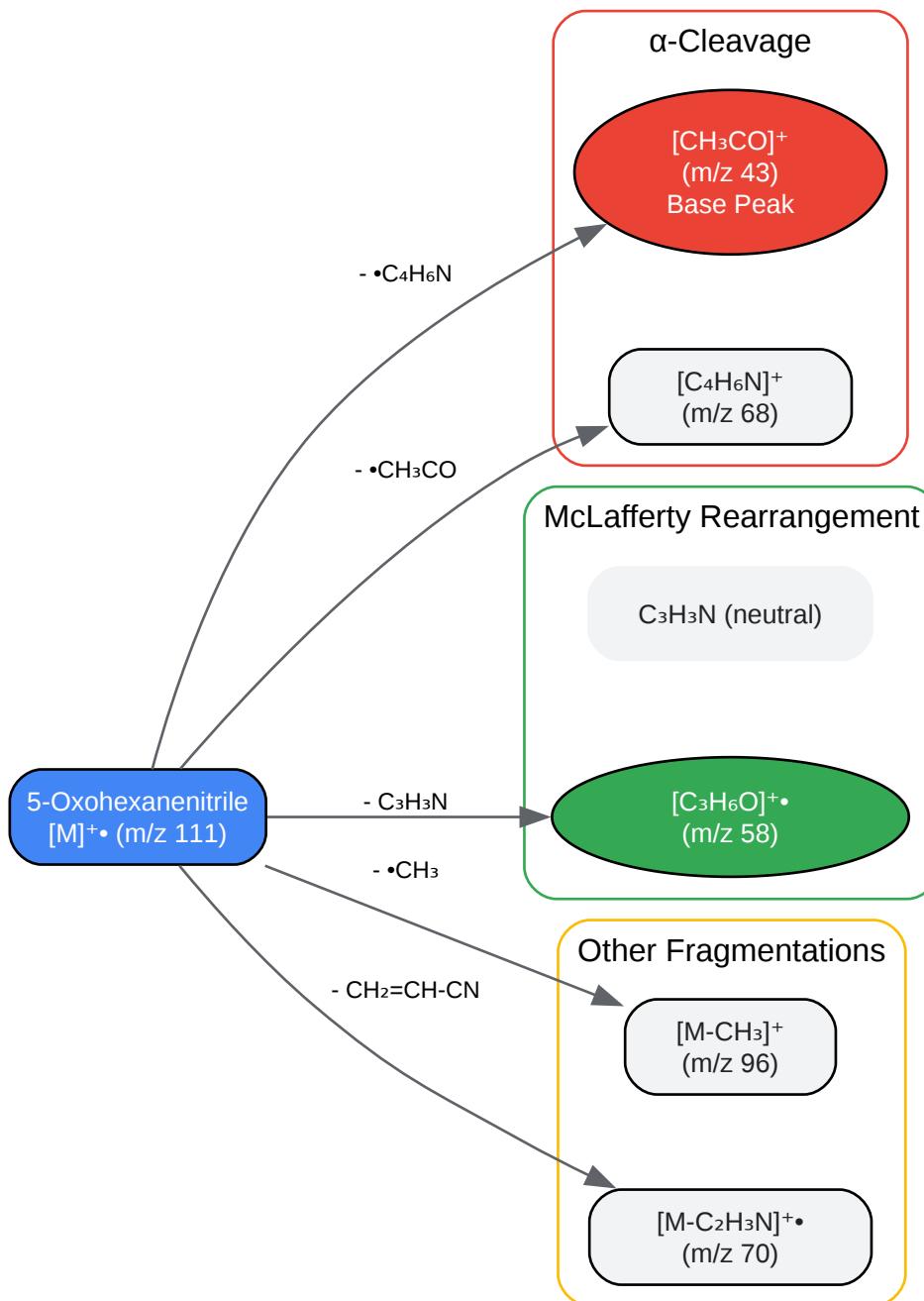
Data is sourced and compiled from the NIST Mass Spectrometry Data Center.

Fragmentation Pathways

The fragmentation of **5-oxohexanenitrile** is primarily driven by the presence of the carbonyl group, leading to characteristic alpha-cleavage and McLafferty rearrangement. The nitrile group also influences the fragmentation, contributing to the formation of nitrogen-containing ions.

5-Oxohexanenitrile Fragmentation

The key fragmentation pathways for **5-oxohexanenitrile** are visualized below. The base peak at m/z 43 corresponds to the stable acetyl cation ($[\text{CH}_3\text{CO}]^+$), formed through α -cleavage. Another significant fragmentation is the McLafferty rearrangement, which is characteristic of ketones with a γ -hydrogen, resulting in a prominent peak at m/z 58.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com